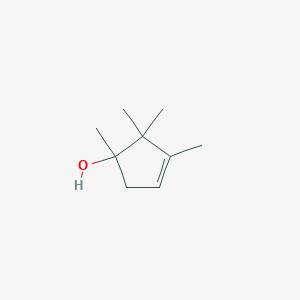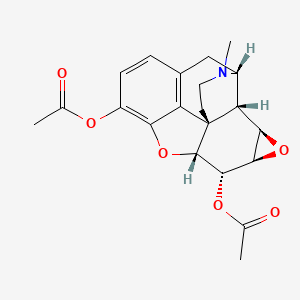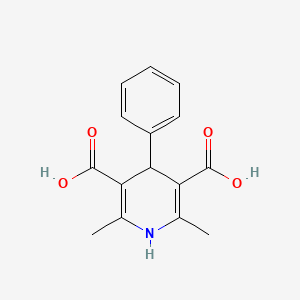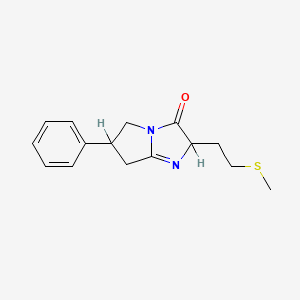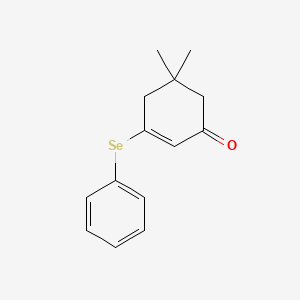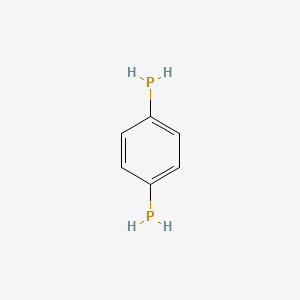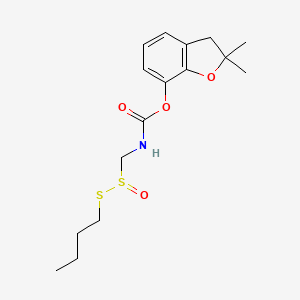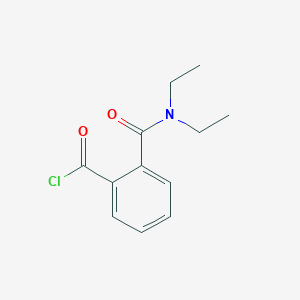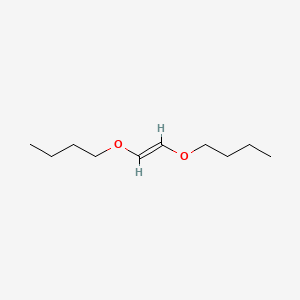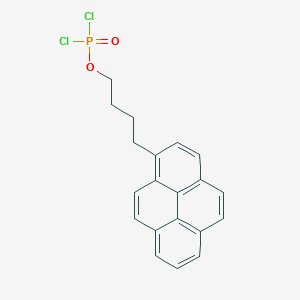
4-(Pyren-1-yl)butyl phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyren-1-yl)butyl phosphorodichloridate is a chemical compound that features a pyrene moiety attached to a butyl chain, which is further linked to a phosphorodichloridate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-yl)butyl phosphorodichloridate typically involves the following steps:
Preparation of 4-(Pyren-1-yl)butanol: This can be achieved through the reaction of pyrene with butyl lithium, followed by the addition of a suitable electrophile to introduce the butyl chain.
Conversion to this compound: The 4-(Pyren-1-yl)butanol is then reacted with phosphorus oxychloride (POCl3) under anhydrous conditions to yield the desired phosphorodichloridate compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyren-1-yl)butyl phosphorodichloridate can undergo various chemical reactions, including:
Substitution Reactions: The phosphorodichloridate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding phosphoramidates, phosphorates, or phosphorothioates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Pyren-1-yl)butanol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the substitution reactions.
Major Products
Phosphoramidates: Formed by reaction with amines.
Phosphorates: Formed by reaction with alcohols.
Phosphorothioates: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
4-(Pyren-1-yl)butyl phosphorodichloridate has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of pyrene-based polymers and materials with unique photophysical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including those with potential biological activity.
Biological Research: Investigated for its interactions with biological molecules and potential use in bioimaging due to the fluorescent properties of the pyrene moiety.
Mecanismo De Acción
The mechanism of action of 4-(Pyren-1-yl)butyl phosphorodichloridate is largely dependent on its chemical reactivity and the functional groups it interacts with. The pyrene moiety can engage in π-π stacking interactions with aromatic systems, while the phosphorodichloridate group can undergo nucleophilic substitution reactions. These interactions can influence the compound’s behavior in various environments, including biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyren-1-yl)butanol: A precursor in the synthesis of 4-(Pyren-1-yl)butyl phosphorodichloridate.
Pyrene-based Phosphoramidates: Compounds where the phosphorodichloridate group is substituted with an amine.
Pyrene-based Phosphorates: Compounds where the phosphorodichloridate group is substituted with an alcohol.
Propiedades
Número CAS |
76867-01-1 |
|---|---|
Fórmula molecular |
C20H17Cl2O2P |
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
1-(4-dichlorophosphoryloxybutyl)pyrene |
InChI |
InChI=1S/C20H17Cl2O2P/c21-25(22,23)24-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13H2 |
Clave InChI |
YSYVHBGFCHQMON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



